molecular formula C12H17Cl2F3N2 B8127749 Piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride

Piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride

Cat. No.: B8127749
M. Wt: 317.17 g/mol
InChI Key: JEWGYTYWPNLTOE-UHFFFAOYSA-N
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Description

Piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a trifluoromethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl-Phenyl Group: This step involves the introduction of the trifluoromethyl-phenyl group onto the piperidine ring. This can be achieved through nucleophilic substitution reactions using trifluoromethyl-phenyl halides.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidin-4-yl-(2-chlorophenyl)-amine: Similar structure but with a chlorophenyl group instead of a trifluoromethyl-phenyl group.

    Piperidin-4-yl-(2-methylphenyl)-amine: Similar structure but with a methylphenyl group instead of a trifluoromethyl-phenyl group.

    Piperidin-4-yl-(2-fluorophenyl)-amine: Similar structure but with a fluorophenyl group instead of a trifluoromethyl-phenyl group.

Uniqueness

The presence of the trifluoromethyl group in Piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;;/h1-4,9,16-17H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWGYTYWPNLTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (0.20 g, 0.0001 mole) in dry 1,2-dichloroethane (7 mL) under an atmosphere of nitrogen for 10 minutes, was added 2-trifluoromethylaniline (0.161 g, 0.0001 mole), acetic acid (0.06 g, 0.0001 mole) and sodium triacetoxyborohydride (1.05 g, 0.0005 mole). The stirring was continued at ambient temperature for 14 hours. The reaction mixture was then quenched in cold aqueous 1N NaOH solution and the product extracted with ether. The ether layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to get the crude product as transparent viscous liquid. Purification by column chromatography using silica gel 60-120 mesh (2% ethyl acetate in hexane) afforded 0.106 g (31%) of 4-(2-trifluoromethyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester. 1H NMR (DMSO-d6): δ 7.4 (t, 2H), 7.0 (d, 1H), 6.7 (t, 1H), 3.9 (m, 2H), 2.9 (m, 2H), 1.9 (m, 2H), 1.4 (s, 9H). To a solution of 4-(2-trifluoromethyl-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester (0.106 g, 0.000307 mole) in dioxane (0.5 mL) which was cooled to 0° C., was added, dioxane.HCl (2.5 mL) and the mixture was stirred at the same temperature for 10 minutes. The reaction mixture was gradually brought to ambient temperature and stirring was continued for 15 minutes. The reaction mixture was evaporated under reduced pressure and the resulting residue was washed with dry ether to afford 0.04 g (41%) of piperidin-4-yl-(2-trifluoromethyl-phenyl)-amine dihydrochloride. 1H NMR (DMSO-d6): δ 7.41 (t, 2H), 7.0 (d, 2H), 6.75 (t, 1H), 4.8 (d, 1H), 3.7 (bs, 1H), 3.3 (bs, 1H), 3.0 (m, 2H), 2.1 (m, 2H), 1.7 (m, 2H).
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